LW6
Description
LW6, an (aryloxyacetylamino)benzoic acid derivative, is a novel hypoxia-inducible factor 1α (HIF-1α) inhibitor with demonstrated antitumor activity. Its primary mechanism involves suppressing HIF-1α accumulation, a critical regulator of tumor angiogenesis and metastasis under hypoxic conditions .
Pharmacokinetically, LW6 undergoes rapid conversion to its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA), in vivo. Following oral or intravenous administration in mice, APA exhibits superior systemic exposure (Cmax: ~4,200 ng/mL) compared to LW6 (bioavailability: 1.7%), with elimination half-lives (t1/2) of ~2.4–2.7 hours . This metabolic transformation is mediated by hydrolases in liver microsomes and serum, independent of NADPH-dependent pathways .
Properties
IUPAC Name |
methyl 3-[[2-[4-(2-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-26(30)18-4-7-23(28)22(13-18)27-24(29)14-32-21-5-2-17(3-6-21)25-19-9-15-8-16(11-19)12-20(25)10-15/h2-7,13,15-16,19-20,25,28H,8-12,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOJWVRGOZGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C3C4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653145 | |
| Record name | Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934593-90-5 | |
| Record name | Methyl 4-hydroxy-3-{2-[4-(tricyclo[3.3.1.1~3,7~]decan-2-yl)phenoxy]acetamido}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LW6 typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through the alkylation of adamantane with appropriate reagents.
Phenoxy Acetylation: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an acetylating agent.
Amidation: The acetylated phenoxy compound is then reacted with an amine to form the amide bond.
Esterification: Finally, the hydroxybenzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Pharmacokinetics and Metabolism
A study investigating the pharmacokinetics of LW6 in male ICR mice revealed that the compound is rapidly absorbed and converted into its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA). The pharmacokinetic parameters indicated a small volume of distribution (0.5 ± 0.1 L/kg) and a short terminal half-life (0.6 ± 0.1 h) for LW6. Following administration, both LW6 and APA were detected in plasma samples, suggesting that the antitumor activity may be attributed to both compounds .
Table 1: Pharmacokinetic Parameters of LW6 and APA
| Parameter | LW6 | APA |
|---|---|---|
| Volume of Distribution | 0.5 ± 0.1 L/kg | N/A |
| Terminal Half-Life | 0.6 ± 0.1 h | N/A |
| Bioavailability | Low | N/A |
In Vitro Studies
In vitro studies have shown that LW6 effectively inhibits the growth of various cancer cell lines under hypoxic conditions. For instance, in A549 lung cancer cells, LW6 was found to induce apoptosis selectively in hypoxic environments by depolarizing the mitochondrial membrane potential and increasing reactive oxygen species levels . This selective cytotoxicity suggests that LW6 could be particularly effective against tumors that exhibit hypoxia.
In Vivo Studies
In vivo experiments using HCT116 xenograft models demonstrated that treatment with LW6 resulted in significant tumor growth inhibition (up to 43.3% compared to controls). The results indicate that the therapeutic effects of LW6 are not solely dependent on its direct action but also on its metabolic conversion to APA .
Case Studies and Clinical Implications
Research has highlighted several case studies showcasing the potential applications of LW6 in clinical settings:
- Study on Colorectal Cancer : In colorectal cancer models, LW6 inhibited HIF-1α accumulation and reduced tumor angiogenesis, suggesting its utility as an adjunct therapy alongside conventional treatments .
- Malate Dehydrogenase Inhibition : Recent findings indicate that LW6 also inhibits malate dehydrogenase 2 (MDH2), which is involved in regulating HIF-1α levels under hypoxic conditions. This dual-targeting approach may enhance its efficacy against resistant cancer phenotypes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The adamantyl group can enhance binding affinity to certain receptors or enzymes, potentially inhibiting their activity. The phenoxy and hydroxybenzoate groups may also contribute to its biological activity by interacting with different molecular pathways .
Comparison with Similar Compounds
Table 1: Pharmacokinetic Parameters of LW6 and APA in Mice
| Parameter | LW6 (IV) | LW6 (Oral) | APA (IV) | APA (Oral) |
|---|---|---|---|---|
| Cmax (ng/mL) | 4210 ± 823 | 4236 ± 1262 | — | — |
| AUC0–inf (ng·h/mL) | 17,759 ± 3194 | 14,744 ± 5517 | — | — |
| t1/2 (h) | 0.6 ± 0.1 | — | 2.7 ± 0.3 | 2.4 ± 0.6 |
| Bioavailability (%) | 100 (IV) | 1.7 ± 1.8 | — | — |
LW6’s rapid conversion to APA distinguishes it from structurally related adamantane derivatives. For example, Compound 7 (a malate dehydrogenase 2 [MDH2] inhibitor identified via virtual screening) shares structural motifs with LW6 but lacks APA-like metabolites, resulting in slower elimination (t1/2 >4 hours) . Similarly, PX-478, another HIF-1α inhibitor, exhibits higher oral bioavailability (~20%) but requires direct administration due to poor metabolic activation .
Structural and Functional Comparisons
- Adamantane Derivatives: LW6’s adamantane moiety enhances membrane permeability (Caco-2 Papp: 4.2 ×10<sup>−6</sup> cm/s) compared to non-adamantane HIF inhibitors like 2-methoxyestradiol, which suffer from low solubility and rapid glucuronidation .
- Dual-Target Inhibitors : Unlike LW6 , which inhibits both HIF-1α and MDH2, metformin (an oxidative phosphorylation inhibitor) lacks direct HIF-1α suppression but synergizes with LW6 to reduce nuclear YAP1 localization in pancreatic cancer .
Therapeutic Efficacy in Cancer Models
Table 2: Antitumor Efficacy of LW6 and Comparators
LW6 outperforms PX-478 in hypoxia-specific cytotoxicity due to its dual mechanism (HIF-1α inhibition + MMP disruption) . Conversely, Compound 7 shows superior efficacy in MDH2-dependent tumors but lacks LW6’s broad-spectrum HIF-1α targeting .
Biological Activity
LW6 is an (aryloxyacetylamino)benzoic acid derivative that has garnered attention as a potential anticancer agent due to its role as an inhibitor of hypoxia-inducible factor-1α (HIF-1α). This compound has demonstrated significant biological activity, particularly in the context of cancer therapeutics, making it a subject of various pharmacological studies.
LW6 primarily functions by inhibiting the accumulation of HIF-1α, a transcription factor that plays a crucial role in cellular responses to hypoxia. By reducing HIF-1α levels, LW6 can potentially inhibit tumor growth and angiogenesis, which are often exacerbated by hypoxic conditions in tumors. Research indicates that LW6 also increases intracellular reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .
Pharmacokinetics
A study on the pharmacokinetics of LW6 in male ICR mice revealed several key findings:
- Volume of Distribution : LW6 exhibited a small volume of distribution (0.5 ± 0.1 L/kg).
- Half-Life : The terminal half-life was short at 0.6 ± 0.1 hours.
- Metabolism : LW6 is rapidly converted to its active metabolite, (4-adamantan-1-yl-phenoxy)acetic acid (APA), which contributes significantly to its antitumor activity .
This rapid metabolism underscores the importance of considering both the parent compound and its metabolites when evaluating therapeutic efficacy.
Formulation Studies
To enhance the bioavailability and effectiveness of LW6, researchers have developed various formulations. One notable approach is the creation of a ternary solid dispersion (SD) formulation that significantly improves the solubility and dissolution rate of LW6. This formulation achieved a drug release of 76–81% within 20 minutes, compared to negligible dissolution for pure LW6 .
Table 1: Summary of Formulation Studies on LW6
| Formulation Type | Drug Release (%) | Solubility Improvement | Key Findings |
|---|---|---|---|
| Pure LW6 | Negligible | - | Low bioavailability |
| Ternary SD | 76–81% | 7200-fold | Enhanced absorption and efficacy as a BCRP inhibitor |
Case Studies and Research Findings
In vitro studies have shown that LW6 effectively inhibits HIF-1α expression under hypoxic conditions in various cancer cell lines, including A549 and HCT116 cells. For instance, treatment with LW6 resulted in a significant reduction in cell viability at concentrations above 100 µM, indicating its cytotoxic potential against cancer cells .
Moreover, research has demonstrated that LW6 promotes proteasomal degradation of HIF-1α via upregulation of von Hippel-Lindau (VHL), further supporting its role as an effective anticancer agent .
Q & A
Q. What are the primary mechanisms of LW6 as a HIF-1α inhibitor, and how do these mechanisms inform experimental design in cancer research?
LW6 inhibits hypoxia-inducible factor 1-alpha (HIF-1α) by promoting its degradation under hypoxic conditions, a critical pathway in tumor progression. To study this, researchers should design experiments comparing LW6-treated vs. untreated cells under normoxic and hypoxic conditions. Key metrics include HIF-1α protein levels (via Western blot) and downstream targets like VEGF (via ELISA). Include controls for off-target effects by using siRNA knockdown of HIF-1α .
Q. What methodologies are recommended for assessing LW6’s pharmacokinetics and metabolite profiling in preclinical models?
Time-course metabolite analysis using liquid chromatography-mass spectrometry (LC-MS) is essential. For example, LW6 is rapidly converted to APA (M7) in mice, with secondary metabolites formed via hydroxylation or glucuronidation. Researchers should collect plasma/tissue samples at multiple time points (e.g., 0.5–24 hours post-administration) and use kinetic modeling to track metabolite formation/disappearance .
Q. How can researchers validate LW6’s antitumor efficacy in vitro and in vivo?
- In vitro: Use migration assays (e.g., Boyden chamber), proliferation assays (MTT or BrdU), and apoptosis assays (Annexin V staining) across pancreatic cancer cell lines (e.g., 6606PDA cells). Dose-response curves (10–100 µM LW6) help determine IC50 values .
- In vivo: Xenograft models with tumor volume monitoring and immunohistochemistry for HIF-1α suppression. Include survival analysis and toxicity assessments (e.g., liver/kidney function tests) .
Advanced Research Questions
Q. How should researchers address contradictions in LW6’s efficacy data across different cancer cell lines?
Contradictions may arise from variations in HIF-1α dependency or metabolic activity between cell types. Use transcriptomic profiling (RNA-seq) to identify HIF-1α-related gene signatures and correlate these with LW6 sensitivity. Validate findings using isogenic cell lines with HIF-1α knockout .
Q. What advanced statistical approaches are suitable for analyzing LW6’s combinatorial effects with other drugs (e.g., metformin)?
Employ synergistic effect models such as the Chou-Talalay combination index. For example, LW6 (80 µM) combined with metformin (5–10 mM) showed enhanced antiproliferative effects in pancreatic cancer cells. Use factorial ANOVA to assess interaction effects and Bonferroni correction for multiple comparisons .
Q. How can researchers optimize experimental protocols to mitigate LW6’s rapid metabolic clearance in murine models?
Co-administer LW6 with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong its half-life. Alternatively, develop nanoparticle-based delivery systems to enhance bioavailability. Monitor plasma concentrations via LC-MS and adjust dosing schedules accordingly .
Methodological Frameworks
What criteria should guide the formulation of research questions for LW6-related studies?
Apply the FINER framework:
- Feasible: Ensure access to LW6 (synthetic protocols in ).
- Interesting: Focus on understudied cancers (e.g., pancreatic adenocarcinoma).
- Novel: Explore LW6’s role in metabolic reprogramming beyond HIF-1α inhibition.
- Ethical: Adhere to animal welfare guidelines (e.g., IACUC protocols).
- Relevant: Align with trends in targeted cancer therapy .
Q. How can researchers design a robust literature review for LW6 studies?
- Use Google Scholar with keywords: “LW6,” “HIF-1α inhibitor,” “metabolite profiling.”
- Filter for primary sources (e.g., Journal of Medicinal Chemistry) and avoid unreliable platforms (e.g., ) .
- Track citations via reference managers (Zotero/EndNote) and prioritize studies with mechanistic depth (e.g., ).
Data Management and Reproducibility
Q. What strategies ensure reproducibility in LW6 metabolic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
